

Timelotem: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Timelotem	
Cat. No.:	B15617440	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timelotem is a benzodiazepine derivative with potential applications as an anesthetic, antipsychotic, anxiolytic, sedative, and anticonvulsant agent. Its primary mechanism of action is understood to be the enhancement of the neurotransmitter y-aminobutyric acid (GABA) at the GABA-A receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological characteristics of **Timelotem**. Due to the limited availability of specific experimental data for **Timelotem** in publicly accessible literature, this guide combines computed data with general experimental protocols relevant to the study of such compounds.

Chemical Structure and Identification

Timelotem is a fluorinated derivative of the pyrazino[1,2-a][1][2]benzodiazepine class.

IUPAC Name: 10-fluoro-3-methyl-7-thiophen-2-yl-1,2,3,4,4a,5-hexahydrobenzo[f]pyrazino[1,2-a][1][2]diazepine[3]

Chemical Formula:

Free Base: C₁₇H₁₈FN₃S[2][3]

Dimaleate Salt: C25H26FN3O8S



CAS Numbers:

Free Base: 96306-34-2[2][3]

Dimaleate Salt: 105566-70-9

Other: 120106-98-1, 105138-32-7[2][3]

Molecular Weight:

Free Base: 315.4 g/mol [2][3]

• Dimaleate Salt: 547.55 g/mol

Canonical SMILES: CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4[3]

InChI Key: ICHHTOMWWAMJQP-UHFFFAOYSA-N[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Timelotem** are not readily available in the literature. The following table summarizes computed data from publicly available chemical databases.



Property	Value (Computed)	Data Source
Molecular Weight (Free Base)	315.4 g/mol	PubChem[3]
XLogP3-AA (Octanol-Water Partition Coefficient)	3.2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	5	PubChem[3]
Rotatable Bond Count	1	PubChem[3]
Topological Polar Surface Area	47.1 Ų	PubChem[3]
Heavy Atom Count	22	PubChem[2]
Complexity	444	PubChem[3]

Solubility and Storage:

- Qualitative descriptions suggest that **Timelotem** is soluble in certain organic solvents.
 However, quantitative aqueous solubility data is not available.
- For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark environment. For short-term storage, 0-4°C is suggested.

Pharmacological Properties Mechanism of Action

Timelotem is a benzodiazepine derivative that exerts its effects by positively modulating the GABA-A receptor.[4] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[5][6] This binding event increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the observed sedative, anxiolytic, and anticonvulsant properties.



Pharmacodynamics

Specific pharmacodynamic studies on **Timelotem** are limited. However, based on its classification as a benzodiazepine, its pharmacodynamic effects are expected to be dose-dependent and related to its positive allosteric modulation of GABA-A receptors. Key pharmacodynamic parameters that would be relevant to characterize **Timelotem** include its EC₅₀ (half-maximal effective concentration) for receptor binding and functional potentiation of GABA-induced currents.

Pharmacokinetics

Detailed pharmacokinetic data for **Timelotem**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the public domain. For a compound of this nature, key pharmacokinetic parameters to be determined would include bioavailability, volume of distribution, clearance, and elimination half-life.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of **Timelotem**.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and potential for biological membrane permeability of a drug candidate. The shake-flask method is a standard approach.

Materials:

- Timelotem
- n-Octanol (pre-saturated with water)
- Purified water (pre-saturated with n-octanol)
- Volumetric flasks



- Centrifuge tubes
- Mechanical shaker
- UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

- Prepare a stock solution of **Timelotem** in n-octanol.
- Add a known volume of the Timelotem stock solution to a centrifuge tube.
- Add an equal volume of purified water to the centrifuge tube.
- Securely cap the tube and place it on a mechanical shaker. Shake for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
- After shaking, centrifuge the tube to separate the n-octanol and aqueous phases.
- Carefully withdraw a sample from the agueous phase and the n-octanol phase.
- Determine the concentration of **Timelotem** in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
- Calculate the LogP value using the following formula: LogP = log10 ([Timelotem]octanol / [Timelotem]water)

GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of **Timelotem** for the benzodiazepine binding site on the GABA-A receptor.

Materials:

- [3H]-Flunitrazepam (radiolabeled benzodiazepine)
- Timelotem (unlabeled competitor)



- Membrane preparation from a tissue source rich in GABA-A receptors (e.g., rat cerebral cortex)
- Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
- Unlabeled diazepam (for determining non-specific binding)
- Glass fiber filters
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare a series of dilutions of Timelotem.
- In a set of microcentrifuge tubes, add the membrane preparation, a fixed concentration of [3H]-Flunitrazepam, and varying concentrations of **Timelotem**.
- For total binding, omit the unlabeled competitor.
- For non-specific binding, add a high concentration of unlabeled diazepam.
- Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of **Timelotem** by subtracting the non-specific binding from the total binding.



• Analyze the data using non-linear regression to determine the IC₅₀ (inhibitory concentration 50%) of **Timelotem**. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

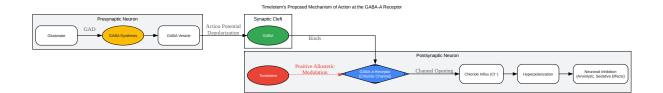
Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Timelotem** is not publicly available. However, based on its chemical structure, a plausible synthetic route could involve a multi-step process starting from commercially available precursors. The synthesis would likely involve the construction of the benzodiazepine ring system, followed by the introduction of the thiophene and fluoro substituents. Researchers interested in synthesizing **Timelotem** should consult patents related to similar fused benzodiazepine structures for potential synthetic strategies.

Visualizations Signaling Pathway

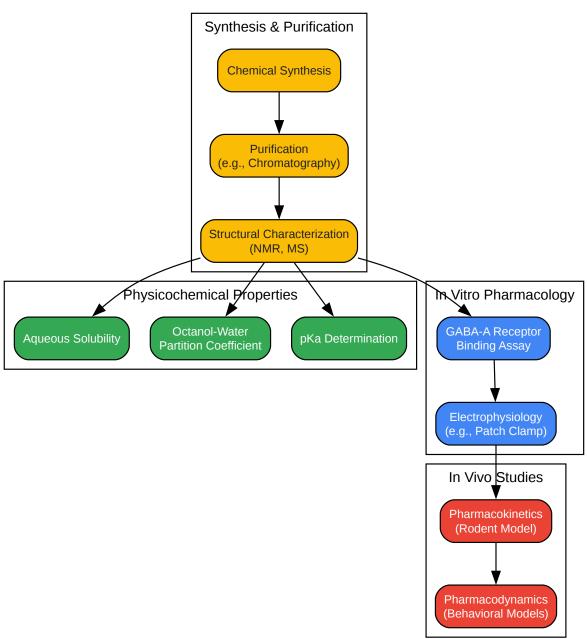
The following diagram illustrates the proposed mechanism of action of **Timelotem** at the GABA-A receptor.







Experimental Workflow for Timelotem Characterization



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- To cite this document: BenchChem. [Timelotem: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617440#timelotem-chemical-structure-and-properties]

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